3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a complex organic compound characterized by the presence of dichlorobenzyl, difluorophenyl, and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide typically involves the following steps:
Formation of 3,4-Dichlorobenzylamine: : Start with the amination of 3,4-dichlorobenzyl chloride under mild conditions using an appropriate amine donor.
Introduction of Difluorophenyl Group: : Conduct a Friedel-Crafts acylation using 2,4-difluorobenzoyl chloride, catalyzed by a Lewis acid.
Oximination Process: : Oxidize the intermediate to introduce the oxime group, forming the final compound.
Industrial Production Methods: Industrial synthesis follows a scaled-up version of the lab procedure with optimized reaction conditions, including the use of continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: : Reduction reactions typically yield amine derivatives.
Substitution: : It readily undergoes nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: : Reactions with nucleophiles such as amines or thiols under mild conditions are prevalent.
Major Products:
Oxidation: : Quinone derivatives.
Reduction: : Amines and related derivatives.
Substitution: : Substituted benzyl and amide derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for potential therapeutic uses, particularly in areas like oncology and antimicrobial treatments, due to its unique ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as resistance to degradation or specific catalytic activities.
Mechanism of Action
3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide exerts its effects through a multifaceted mechanism:
Molecular Targets: : Interacts with specific enzymes and receptors.
Pathways Involved: : Modulates various biochemical pathways, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
3-{[(3,4-Dimethylbenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide: : Similar backbone structure but different substituents.
3-{[(3,4-Dibromobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide: : Similar functional groups but different halogen atoms.
While these compounds share some similarities, 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide stands out for its unique applications and reactivity.
That should cover the essentials! Any specific aspect you want to delve deeper into?
Properties
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O2/c17-12-3-1-10(7-13(12)18)9-24-21-6-5-16(23)22-15-4-2-11(19)8-14(15)20/h1-4,6-8H,5,9H2,(H,22,23)/b21-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWIQBNSCSIZKG-MPUCSWFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.